molecular formula C21H21N5O B11143374 N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B11143374
M. Wt: 359.4 g/mol
InChI Key: UBUBDXDOCHTLSM-UHFFFAOYSA-N
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Description

“N-(1H-1,3-Benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide” is a pyrazole-based carboxamide derivative featuring a benzimidazole moiety linked via a methylene group at the pyrazole-5-carboxamide position. The compound’s structure integrates a 1-phenyl group at position 1 of the pyrazole ring, a 3-isopropyl substituent, and a benzimidazole-2-ylmethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21N5O/c1-14(2)18-12-19(26(25-18)15-8-4-3-5-9-15)21(27)22-13-20-23-16-10-6-7-11-17(16)24-20/h3-12,14H,13H2,1-2H3,(H,22,27)(H,23,24)

InChI Key

UBUBDXDOCHTLSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrazole ring is then constructed through the reaction of hydrazine with a 1,3-diketone. The final step involves the coupling of the benzimidazole and pyrazole intermediates under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions. Solvent recovery and purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as catalysts.

Major Products

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent, showing activity against various pathogens.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(1H-1,3-benzimidazol-2-ylmethyl)-3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzimidazole and pyrazole rings are known to interact with nucleic acids and proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Heterocyclic Carboxamides

Compound Class Core Structure Key Substituents Notable Activity (GP% or IC₅₀) Cell Line/Target
Target Compound Pyrazole-5-carboxamide 3-Isopropyl, benzimidazol-2-ylmethyl N/A (hypothesized kinase inhibition) N/A
1-Aryltriazole-4-carboxylic acid () 1,2,3-Triazole 5-Trifluoromethyl, 4-chlorophenyl GP = 68.09–70.01% NCI-H522 (lung cancer)
Thiazolyl-triazole () 1,2,3-Triazole 4-Phenylthiazol-2-yl, 5-methyl GP = 44.78–62.25% LOX IMVI (melanoma)
Pyrazole-3-carboxamide () Pyrazole N-Benzyl-N-hydroxy, 5-substituted phenyl Synthetic focus; limited bioactivity N/A

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